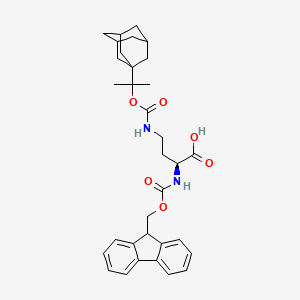

Fmoc-Dab(Adpoc)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Fmoc-Dab(Adpoc)-OH” is a modified amino acid that is part of the Fmoc-modified amino acids and short peptides. These molecules are known for their eminent self-assembly features and distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .

Synthesis Analysis

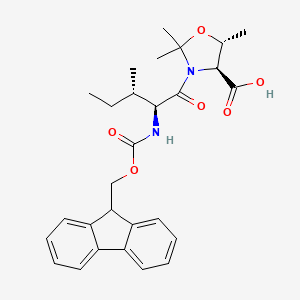

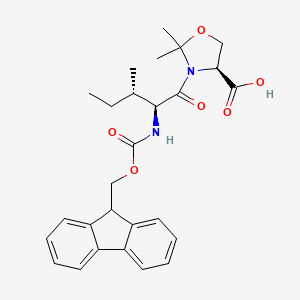

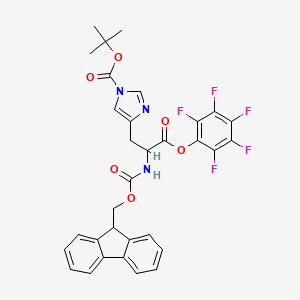

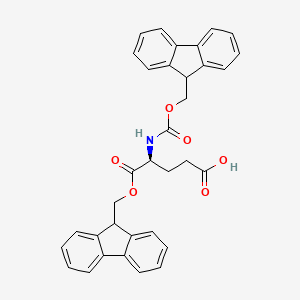

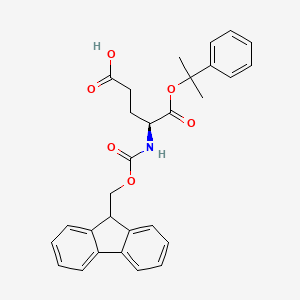

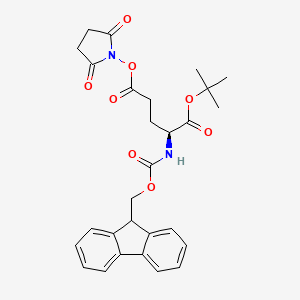

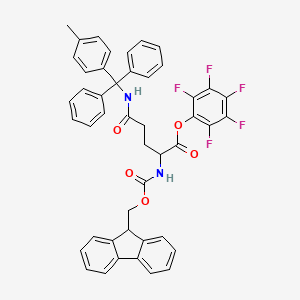

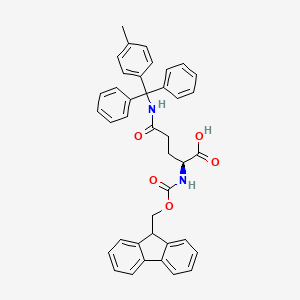

The synthesis of Fmoc-modified amino acids like “Fmoc-Dab(Adpoc)-OH” often involves the use of Fmoc as a main amine protecting group in peptide synthesis . A new methodology for the synthesis of side chain mono- or bis-methylated Fmoc-Dap, -Dab and -Orn amino acids was developed by probing the reactivity of commercially available Fmoc amino acids .Molecular Structure Analysis

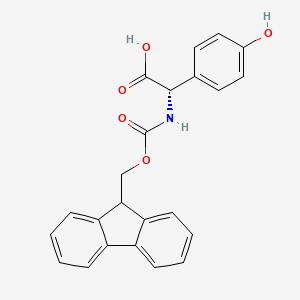

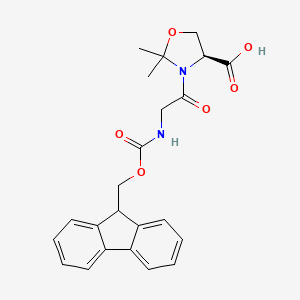

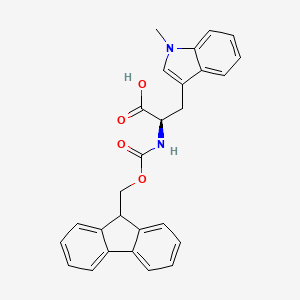

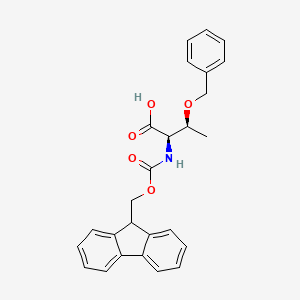

The molecular structure of “Fmoc-Dab(Adpoc)-OH” is characterized by the presence of the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The intrinsic hydrophobicity and aromaticity of Fmoc is well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .Chemical Reactions Analysis

The chemical reactions involving “Fmoc-Dab(Adpoc)-OH” are typically associated with the synthesis of the compound. The Fmoc group is widely used as a main amine protecting group in peptide synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of “Fmoc-Dab(Adpoc)-OH” are influenced by the presence of the Fmoc group. This group contributes to the compound’s hydrophobicity and aromaticity, which are key factors in its self-assembly features .科学研究应用

Cell Cultivation

Fmoc-modified amino acids like Fmoc-Dab(Adpoc)-OH can be used in cell cultivation. Their inherent biocompatibility makes them suitable for use in biological environments .

Bio-Templating

These compounds can serve as bio-templates, providing a structure for other biological materials to form around. This can be useful in various fields, including tissue engineering and regenerative medicine .

Optical Applications

The aromaticity of the Fmoc moiety can be leveraged for optical applications. This could include the development of new types of sensors or imaging agents .

Drug Delivery

Fmoc-modified amino acids have potential in drug delivery systems. Their ability to self-assemble into various structures can be exploited to encapsulate drugs and deliver them to specific locations in the body .

Catalytic Applications

These compounds can also have catalytic properties, potentially acting as catalysts in various chemical reactions .

Therapeutic Applications

There is potential for therapeutic applications of Fmoc-modified amino acids. This could include the development of new treatments for various diseases .

Antibiotic Properties

Some Fmoc-modified amino acids have been found to have antibiotic properties, making them potentially useful in the development of new antibiotics .

作用机制

Target of Action

Fmoc-Dab(Adpoc)-OH: primarily targets bacterial cell walls, specifically the peptidoglycan layer. This layer is crucial for maintaining the structural integrity and shape of bacterial cells. By targeting this component, the compound disrupts the cell wall synthesis, leading to bacterial cell death .

Mode of Action

The compound interacts with the peptidoglycan layer by binding to the D-alanyl-D-alanine terminus of the peptidoglycan precursors. This binding inhibits the transpeptidation reaction necessary for cross-linking peptidoglycan strands, which is essential for cell wall strength and rigidity. As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death .

Biochemical Pathways

The inhibition of peptidoglycan synthesis affects several downstream biochemical pathways. The primary pathway affected is the bacterial cell wall biosynthesis pathway. Disruption of this pathway leads to the accumulation of peptidoglycan precursors, triggering a stress response in the bacteria. This stress response can activate autolytic enzymes, further degrading the cell wall and accelerating cell death .

Pharmacokinetics

Absorption: Fmoc-Dab(Adpoc)-OH is absorbed through passive diffusion across cell membranes. Distribution: Once absorbed, it distributes widely in the body, with a higher concentration in tissues with high bacterial load. Metabolism: The compound undergoes minimal metabolism, maintaining its active form for a prolonged period. Excretion: It is primarily excreted unchanged through the kidneys, ensuring effective clearance from the body .

Result of Action

At the molecular level, the action of Fmoc-Dab(Adpoc)-OH results in the inhibition of cell wall synthesis, leading to bacterial cell death. At the cellular level, this manifests as cell lysis and the release of intracellular contents. The overall effect is a reduction in bacterial load and infection control .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the efficacy and stability of Fmoc-Dab(Adpoc)-OH. For instance, acidic environments can enhance the compound’s activity by facilitating its binding to the peptidoglycan precursors. Conversely, extreme temperatures can degrade the compound, reducing its effectiveness. Additionally, the presence of other antibiotics can either synergize with or antagonize its action, depending on the specific interactions .

未来方向

The future directions for “Fmoc-Dab(Adpoc)-OH” and similar compounds involve further exploration of their self-organization and applications. There is potential for applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties . Existing questions impeding the development of Fmoc-modified simple biomolecules are being discussed, and corresponding strategies and outlooks are suggested .

属性

IUPAC Name |

(2S)-4-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N2O6/c1-32(2,33-16-20-13-21(17-33)15-22(14-20)18-33)41-30(38)34-12-11-28(29(36)37)35-31(39)40-19-27-25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h3-10,20-22,27-28H,11-19H2,1-2H3,(H,34,38)(H,35,39)(H,36,37)/t20?,21?,22?,28-,33?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOQRZIEHJXWJE-ZAEVYNLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Dab(Adpoc)-OH | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。